molecular formula C7H8ClNO2 B15245078 4-Amino-2-chloro-5-methoxyphenol

4-Amino-2-chloro-5-methoxyphenol

Cat. No.: B15245078
M. Wt: 173.60 g/mol
InChI Key: VFNLWBLWXOTMJG-UHFFFAOYSA-N
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Description

4-Amino-2-chloro-5-methoxyphenol is an organic compound with the molecular formula C7H8ClNO2 It is a derivative of phenol, characterized by the presence of amino, chloro, and methoxy substituents on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-chloro-5-methoxyphenol typically involves multiple steps. One common method includes the methylation of a precursor compound, followed by chlorination and subsequent amination. For instance, dimethyl sulphate can be used for methylation, N-chloro-succinimide for chlorination, and an appropriate amine source for the final amination step .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale chemical processes that ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-chloro-5-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, given the presence of reactive substituents on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Halogenation using N-chloro-succinimide, nitration using nitric acid, and sulfonation using sulfuric acid.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

4-Amino-2-chloro-5-methoxyphenol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-2-chloro-5-methoxyphenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

    4-Amino-2-methoxyphenol: Lacks the chloro substituent, which may affect its reactivity and biological activity.

    4-Chloro-2-methoxyphenol:

    4-Amino-2-chloro-5-methylphenol: Similar structure but with a methyl group instead of a methoxy group, leading to different chemical behavior.

Uniqueness: 4-Amino-2-chloro-5-methoxyphenol is unique due to the combination of its substituents, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H8ClNO2

Molecular Weight

173.60 g/mol

IUPAC Name

4-amino-2-chloro-5-methoxyphenol

InChI

InChI=1S/C7H8ClNO2/c1-11-7-3-6(10)4(8)2-5(7)9/h2-3,10H,9H2,1H3

InChI Key

VFNLWBLWXOTMJG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1N)Cl)O

Origin of Product

United States

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